2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 16399-10-3
VCID: VC21048860
InChI: InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
SMILES: CCNC1=NC(=NC(=N1)C)OC
Molecular Formula: C7H12N4O
Molecular Weight: 168.2 g/mol

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

CAS No.: 16399-10-3

Cat. No.: VC21048860

Molecular Formula: C7H12N4O

Molecular Weight: 168.2 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine - 16399-10-3

Specification

CAS No. 16399-10-3
Molecular Formula C7H12N4O
Molecular Weight 168.2 g/mol
IUPAC Name N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
Standard InChI Key OYUFSQBBGSLPTL-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC(=N1)C)OC
Canonical SMILES CCNC1=NC(=NC(=N1)C)OC

Introduction

Chemical Structure and Properties

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine belongs to the triazine family of heterocyclic compounds. Its structure is characterized by a six-membered ring containing three nitrogen atoms in alternating positions (1,3,5) with three carbon atoms. The compound has three distinct functional groups attached to the triazine core: an ethylamino group, a methoxy group, and a methyl group, which contribute to its chemical behavior and potential applications.

Molecular Data and Physical Properties

The compound is defined by precise molecular parameters that determine its behavior in various chemical environments. These fundamental properties are summarized in Table 1.

Table 1: Molecular and Physical Properties of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

PropertyValue
Molecular FormulaC₇H₁₂N₄O
Molecular Weight168.20 g/mol
Physical StateSolid at room temperature
CAS Number16399-10-3
Creation Date2005-08-08
Last Modification Date2025-02-22

The molecular weight of 168.20 g/mol places this compound in the category of relatively small organic molecules, which may influence its absorption, distribution, and metabolism in biological systems . At room temperature, the compound exists as a solid, which impacts its handling and formulation requirements in various applications .

Structural Characteristics

The molecular structure allows for various intermolecular interactions, including hydrogen bonding through the ethylamino group, which can influence its solubility profile and interactions with biological macromolecules. The presence of multiple nitrogen atoms in the triazine ring imparts basicity to the molecule, affecting its behavior in different pH environments .

Nomenclature and Identifiers

Proper identification of chemical compounds is essential for research, regulation, and commercial applications. 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has several standardized identifiers used in chemical databases and literature.

Systematic Naming and Identifiers

The compound is represented by various systematic names and chemical identifiers that allow for unambiguous identification across different chemical databases and literature sources.

Table 2: Systematic Names and Identifiers

Identifier TypeValue
IUPAC NameN-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine
InChIInChI=1S/C7H12N4O/c1-4-8-6-9-5(2)10-7(11-6)12-3/h4H2,1-3H3,(H,8,9,10,11)
InChIKeyOYUFSQBBGSLPTL-UHFFFAOYSA-N
Canonical SMILESCCNC1=NC(=NC(=N1)C)OC
PubChem CID27858

The InChI (International Chemical Identifier) provides a standardized method to encode the compound's structural information, while the InChIKey serves as a condensed digital representation that facilitates web searches and database queries . The SMILES notation offers another standardized way to represent the chemical structure in a linear format that can be processed by various chemical software applications .

Common Synonyms

The compound is known by several synonyms in the chemical literature and commercial contexts:

  • 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine

  • N-ethyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine

  • SCHEMBL1130832

  • DTXSID90274839

These alternative names are important for comprehensive literature searches and for identifying the compound across different chemical databases and supplier catalogs.

Synthesis Methods

The synthesis of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine typically involves multi-step reactions starting from simpler triazine derivatives. Understanding these synthetic routes is crucial for researchers working with this compound and for developing more efficient production methods.

Applications and Uses

2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine has various applications, particularly in pharmaceutical research and agrochemical development. Its unique structural properties make it suitable for diverse applications across multiple industries.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis. Triazine derivatives, including 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, have been studied for their potential medicinal properties. The triazine core is present in various bioactive compounds with activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Research indicates that the structural features of triazines can be optimized to target specific biological pathways. For example, related triazine derivatives have been investigated as enzyme inhibitors, including d-amino acid oxidase (DAAO) inhibitors, which have potential applications in treating schizophrenia and other neurological disorders .

Agricultural Applications

Triazine compounds have a long history of use in agriculture, particularly as herbicides. While specific information about the agricultural applications of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is limited in the search results, triazine derivatives generally function by inhibiting photosynthesis in target plants.

The selective herbicidal activity of triazines depends on their chemical structure, with substitution patterns influencing their specificity and efficacy. The presence of the ethylamino, methoxy, and methyl groups in 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine would be expected to influence its herbicidal properties, including selectivity, persistence in soil, and environmental impact.

Environmental Impact and Fate

Understanding the environmental behavior of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is important for assessing its potential ecological impact, especially if used in agricultural applications or if released during manufacturing processes.

Environmental Persistence and Mobility

Studies on triazine compounds suggest potential environmental concerns that may be relevant to 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine. According to the search results, studies on the environmental fate of triazines suggest a potential for groundwater contamination. This is an important consideration for environmental risk assessment, particularly if the compound is used in agricultural applications.

The persistence of triazines in the environment depends on various factors, including their chemical structure, soil properties, climate conditions, and the presence of degrading microorganisms. The substitution pattern on the triazine ring can significantly influence degradation rates and pathways. The ethylamino, methoxy, and methyl groups in 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine would be expected to affect its environmental persistence and mobility.

Metabolic Pathways

The search results indicate that metabolic pathways of triazines in soil organisms need further investigation. Understanding how 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine is transformed in the environment is crucial for assessing its long-term impact.

Metabolic transformation of triazines typically involves dealkylation of amino substituents, hydroxylation, and eventual ring cleavage. These processes can be mediated by microorganisms in soil or by photochemical reactions. The resulting metabolites may have different properties and toxicological profiles compared to the parent compound, necessitating comprehensive assessment of both the compound and its degradation products.

Analytical Methods and Characterization

Reliable analytical methods for the detection and quantification of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine are essential for research, quality control, and environmental monitoring.

Spectroscopic Methods

Characterization of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the compound's structure by revealing the chemical environment of hydrogen and carbon atoms. Infrared (IR) spectroscopy can identify characteristic functional groups, including the triazine ring, ethylamino, methoxy, and methyl groups.

Mass spectrometry is another valuable technique for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 168 would correspond to the molecular weight of 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine, with fragment ions providing additional structural information.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation, identification, and quantification of triazine compounds. These techniques can be coupled with various detectors, such as UV-Visible, fluorescence, or mass spectrometry detectors, depending on the required sensitivity and specificity.

For environmental analysis, methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful due to their high sensitivity and ability to analyze complex matrices. These techniques are essential for monitoring 2-Ethylamino-4-methoxy-6-methyl-1,3,5-triazine in environmental samples, agricultural products, or pharmaceutical formulations.

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